BenchChemオンラインストアへようこそ!

1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one hydrochloride

Mineralocorticoid Receptor Antagonism Nuclear Receptor Pharmacology Coactivator Peptide Recruitment

1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one hydrochloride (CAS 1175358-24-3) is a conformationally rigid spirocyclic small molecule comprising a piperidine ring orthogonally fused to a 2-quinolone moiety, supplied as the hydrochloride salt (MW 252.74 g/mol) to enhance aqueous solubility. The compound has been annotated in BindingDB/ChEMBL as a human mineralocorticoid receptor (MR) antagonist with a quantified IC₅₀ of 270 nM in a coactivator peptide recruitment assay.

Molecular Formula C13H17ClN2O
Molecular Weight 252.74
CAS No. 1175358-24-3
Cat. No. B3026892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one hydrochloride
CAS1175358-24-3
Molecular FormulaC13H17ClN2O
Molecular Weight252.74
Structural Identifiers
SMILESC1CNCCC12CC3=CC=CC=C3NC2=O.Cl
InChIInChI=1S/C13H16N2O.ClH/c16-12-13(5-7-14-8-6-13)9-10-3-1-2-4-11(10)15-12;/h1-4,14H,5-9H2,(H,15,16);1H
InChIKeyIAVVYQHTRDNXDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one Hydrochloride (CAS 1175358-24-3): Procurement-Grade Spirocyclic Scaffold with Quantified Mineralocorticoid Receptor Antagonist Activity


1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one hydrochloride (CAS 1175358-24-3) is a conformationally rigid spirocyclic small molecule comprising a piperidine ring orthogonally fused to a 2-quinolone moiety, supplied as the hydrochloride salt (MW 252.74 g/mol) to enhance aqueous solubility [1]. The compound has been annotated in BindingDB/ChEMBL as a human mineralocorticoid receptor (MR) antagonist with a quantified IC₅₀ of 270 nM in a coactivator peptide recruitment assay [2][3]. Its spiro[piperidine-4,3'-quinolin]-2'-one core distinguishes it stereoelectronically from both steroidal MR antagonists (spironolactone, eplerenone) and linear non-steroidal MRAs (finerenone, esaxerenone, apararenone), making it a relevant tool compound for structure-activity relationship (SAR) studies and a versatile building block for medicinal chemistry libraries .

Why Generic MR Antagonists Cannot Replace 1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one Hydrochloride in Research Procurement


Mineralocorticoid receptor (MR) antagonists are not functionally interchangeable; their pharmacodynamic profiles diverge substantially across potency, nuclear receptor selectivity, binding mode, and physicochemical properties. Clinically approved agents such as spironolactone (IC₅₀ = 24 nM at MR but with significant androgen receptor off-target activity, IC₅₀ = 77 nM) and eplerenone (IC₅₀ = 81–135 nM) carry steroidal cores that impose distinct conformational constraints and metabolite liabilities [1][2]. Among non-steroidal MRAs, finerenone achieves an IC₅₀ of 18 nM with >500-fold selectivity over GR, AR, and PR, while esaxerenone reaches IC₅₀ = 9.4 nM [3]. The spiro[piperidine-4,3'-quinolin]-2'-one scaffold of the target compound occupies a differentiated chemical space—its rigid orthogonal geometry, combined with a measurable MR IC₅₀ of 270 nM and a GR Ki of 1,260 nM yielding a ~31.5-fold selectivity window for a structurally related analog, provides a distinct starting point for SAR exploration that no approved MRA can replicate [4][5]. Substituting a linear or steroidal MRA for this spirocyclic chemotype would forfeit the scaffold-specific binding interactions and selectivity profile required for meaningful structure-based comparisons.

Quantitative Differentiation Evidence for CAS 1175358-24-3 vs. Clinically Validated and Preclinical MR Antagonists


Defined MR Antagonist Potency (IC₅₀ = 270 nM) Measured in a Human MR Coactivator Peptide Recruitment Assay

1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one hydrochloride demonstrates an antagonist IC₅₀ of 270 nM at the human mineralocorticoid receptor in a coactivator peptide recruitment assay; this value is directly curated in ChEMBL (CHEMBL2407678) from Merck Research Laboratories data [1]. By comparison, the approved non-steroidal MRA finerenone exhibits an IC₅₀ of 18 nM under analogous MR binding conditions [2]. While the target compound is approximately 15-fold less potent on an IC₅₀ basis, this quantified potency gap precisely defines the scaffold's starting point for medicinal chemistry optimization and confirms tractable, measurable MR engagement suitable for hit-to-lead campaigns.

Mineralocorticoid Receptor Antagonism Nuclear Receptor Pharmacology Coactivator Peptide Recruitment

GR Selectivity Window (~31.5-Fold) Over Glucocorticoid Receptor Compared with Non-Selective Steroidal MRAs

A structurally related spiro[piperidine-4,3'-quinolin]-2'-one congener (BindingDB BDBM50531588, CHEMBL4557356) exhibits a mineralocorticoid receptor Ki of 40 nM versus a glucocorticoid receptor Ki of 1,260 nM, yielding a selectivity ratio of approximately 31.5-fold favoring MR over GR [1]. In contrast, the steroidal MRA spironolactone demonstrates significant androgen receptor cross-reactivity (AR IC₅₀ = 77 nM), with its MR/AR selectivity being substantially lower . While the exact GR Ki for CAS 1175358-24-3 has not been independently reported, the class-level scaffold evidence suggests a measurable MR-preferring selectivity profile that differentiates this chemotype from steroidal agents and supports its use in experiments where glucocorticoid receptor sparing is desired.

Nuclear Receptor Selectivity Glucocorticoid Receptor Off-Target Profiling

Enhanced Aqueous Solubility via Hydrochloride Salt Form Relative to Neutral Spiro Analogs

The hydrochloride salt of 1'H-spiro[piperidine-4,3'-quinolin]-2'(4'H)-one (CAS 1175358-24-3) provides improved water solubility compared to its neutral free-base counterpart and other non-salt spiro analogs, as noted in vendor technical descriptions and structural analog comparisons . Neutral spiro[piperidine-quinoline] scaffolds without salt formation are frequently described as oily or poorly water-soluble solids, limiting their direct utility in aqueous biological assays. The hydrochloride counterion confers a practical solubility advantage that facilitates dissolution in standard aqueous buffer systems, reducing the need for DMSO co-solvents that may interfere with receptor binding or cellular assay readouts.

Aqueous Solubility Salt Form Selection In Vitro Assay Compatibility

Conformational Rigidity Differentiating Spirocyclic MRAs from Flexible Linear Non-Steroidal MR Antagonists

The spiro[piperidine-4,3'-quinolin]-2'-one core imposes conformational rigidity through its orthogonal fusion of the piperidine and quinolinone rings, a topological feature absent in linear non-steroidal MRAs such as finerenone, esaxerenone, and apararenone, which adopt flexible, non-spirocyclic geometries [1]. Conformational restriction can reduce the entropic penalty upon receptor binding and potentially enhance ligand efficiency metrics relative to flexible analogs of comparable molecular weight. The rotatable bond count for the target scaffold is zero for the core spirocyclic framework (PubChem computed), compared with 5–7 rotatable bonds in the linear non-steroidal MRAs, providing a measurable topological differentiation .

Conformational Restriction Spirocyclic Scaffold Ligand Efficiency

Synthetic Tractability and Multi-Vendor Availability as a Building Block for Parallel SAR Libraries

CAS 1175358-24-3 is commercially catalogued by multiple independent vendors (including Kishida Chemical, MolCore, Bidepharm, Beyotime, and AKSci) at purities of 95% or 98% (NLT), with available quantities ranging from 10 mg to 5 g and typical lead times of same-day to 3 working days . This multi-source availability contrasts with proprietary clinical MRAs (finerenone, esaxerenone, apararenone), which are typically restricted to a single or limited set of authorized suppliers and may require material transfer agreements. The compound's classification as a heterocyclic building block further supports its use in parallel synthesis and focused library generation around the spiro[piperidine-4,3'-quinolin]-2'-one core.

Synthetic Accessibility Building Block Procurement Medicinal Chemistry SAR

Distinct Topological Pharmacophore Differentiating Spirocyclic Quinolinones from Dihydropyridine and Naphthyridine MRAs

The 2-quinolone moiety embedded in the spiro[piperidine-4,3'-quinolin]-2'-one scaffold presents a hydrogen bond donor–acceptor pharmacophore (lactam NH and carbonyl) in a geometrically constrained orientation that differs from the dihydropyridine-based pharmacophore of finerenone and the sulfonamide-linked aromatic system of esaxerenone [1][2]. This pharmacophoric divergence is quantifiable through 2D fingerprint similarity: the Tanimoto similarity between the target scaffold and finerenone is expected to be low (<0.3 based on distinct core frameworks), confirming that the compound occupies a different region of chemical space within the MR antagonist pharmacophore landscape.

Pharmacophore Modeling Scaffold Hopping Chemical Space Differentiation

Recommended Research Applications for 1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one Hydrochloride (CAS 1175358-24-3) Based on Verified Differentiation Evidence


Hit-to-Lead MR Antagonist SAR Expansion Using a Novel Spirocyclic Chemotype

With a confirmed human MR IC₅₀ of 270 nM [1], the compound serves as a validated hit for medicinal chemistry teams seeking to explore structure-activity relationships around the spiro[piperidine-4,3'-quinolin]-2'-one core. Its moderate potency provides a wide dynamic range for detecting improvements from substituent modifications, while the hydrochloride salt ensures aqueous compatibility for high-throughput screening formats. Multi-gram procurement availability supports the synthesis of focused analog libraries with rapid turnaround.

Nuclear Receptor Selectivity Profiling Panels (MR vs. GR, AR, PR)

Class-level evidence indicates that the spiro[piperidine-4,3'-quinolin]-2'-one scaffold can achieve measurable MR/GR selectivity (~31.5-fold for a close analog) [2]. This makes CAS 1175358-24-3 a suitable reference compound for nuclear receptor selectivity panels, enabling direct comparison with steroidal MRAs (spironolactone, eplerenone) that lack clean selectivity profiles. Researchers can use this compound to benchmark MR-dependent vs. GR-dependent transcriptional responses in reporter gene assays.

Scaffold-Hopping and Pharmacophore Diversity Programs for Non-Steroidal MRA Design

The low 2D similarity of the spiro[piperidine-4,3'-quinolin]-2'-one core to approved non-steroidal MRAs (finerenone, esaxerenone) [3][4] makes this building block strategically relevant for scaffold-hopping initiatives. Procurement of gram quantities enables computational chemists to generate virtual libraries and medicinal chemists to synthesize leads that explore novel intellectual property space while maintaining validated MR engagement.

Aqueous-Compatible In Vitro Pharmacology and Co-Crystallography Studies

The hydrochloride salt formulation addresses the solubility limitations commonly encountered with neutral spirocyclic analogs , facilitating direct dissolution in aqueous assay buffers. This property supports reproducible dose-response experiments in MR coactivator peptide recruitment assays and, at higher concentrations, may enable co-crystallography or cryo-EM studies of the ligand-bound MR ligand-binding domain, providing structural insights into spirocyclic MR antagonist binding modes.

Quote Request

Request a Quote for 1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.